Cas no 1352495-22-7 (Ethyl-[3-(1-formyl-pyrrolidin-2-yl)-pyridin-2-yl]-carbamic acid tert-butyl ester)

Ethyl-[3-(1-formyl-pyrrolidin-2-yl)-pyridin-2-yl]-carbamic acid tert-butyl ester is a specialized organic compound featuring a pyridine core substituted with a formyl-pyrrolidine moiety and a tert-butoxycarbonyl (Boc)-protected carbamate group. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing complex heterocyclic frameworks. The Boc group enhances stability during reactions, while the formyl-pyrrolidine segment offers reactivity for further functionalization. Its well-defined stereochemistry and purity ensure consistent performance in multi-step synthetic routes. The compound is typically used in controlled environments for developing biologically active molecules, leveraging its modular reactivity for targeted modifications. Proper handling under inert conditions is recommended to preserve its integrity.
Ethyl-[3-(1-formyl-pyrrolidin-2-yl)-pyridin-2-yl]-carbamic acid tert-butyl ester structure
1352495-22-7 structure
商品名:Ethyl-[3-(1-formyl-pyrrolidin-2-yl)-pyridin-2-yl]-carbamic acid tert-butyl ester
CAS番号:1352495-22-7
MF:C17H25N3O3
メガワット:319.39870429039
CID:5188788

Ethyl-[3-(1-formyl-pyrrolidin-2-yl)-pyridin-2-yl]-carbamic acid tert-butyl ester 化学的及び物理的性質

名前と識別子

    • Ethyl-[3-(1-formyl-pyrrolidin-2-yl)-pyridin-2-yl]-carbamic acid tert-butyl ester
    • インチ: 1S/C17H25N3O3/c1-5-20(16(22)23-17(2,3)4)15-13(8-6-10-18-15)14-9-7-11-19(14)12-21/h6,8,10,12,14H,5,7,9,11H2,1-4H3
    • InChIKey: LTKNMHQTNZQEDY-UHFFFAOYSA-N
    • ほほえんだ: C(OC(C)(C)C)(=O)N(CC)C1=NC=CC=C1C1CCCN1C=O

Ethyl-[3-(1-formyl-pyrrolidin-2-yl)-pyridin-2-yl]-carbamic acid tert-butyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD611291-1g
tert-Butyl ethyl(3-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate
1352495-22-7 97%
1g
¥4774.0 2023-04-10
Chemenu
CM495310-1g
tert-Butylethyl(3-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate
1352495-22-7 97%
1g
$681 2023-03-18

Ethyl-[3-(1-formyl-pyrrolidin-2-yl)-pyridin-2-yl]-carbamic acid tert-butyl ester 関連文献

Ethyl-[3-(1-formyl-pyrrolidin-2-yl)-pyridin-2-yl]-carbamic acid tert-butyl esterに関する追加情報

Ethyl-[3-(1-formyl-pyrrolidin-2-yl)-pyridin-2-yl]-carbamic acid tert-butyl ester (CAS No. 1352495-22-7): A Comprehensive Overview in Modern Chemical Biology

Ethyl-[3-(1-formyl-pyrrolidin-2-yl)-pyridin-2-yl]-carbamic acid tert-butyl ester, identified by its CAS number 1352495-22-7, represents a significant compound in the realm of chemical biology and pharmaceutical research. This compound, featuring a complex structural framework, has garnered attention due to its potential applications in drug discovery and molecular interactions. The intricate arrangement of functional groups, including the 1-formyl-pyrrolidin-2-yl and pyridin-2-yl moieties, positions it as a versatile intermediate for synthesizing more elaborate molecules with therapeutic implications.

The tert-butyl ester moiety in the compound's name is particularly noteworthy, as it serves as a protecting group for the carbamic acid functionality. This protection is crucial in synthetic chemistry, allowing for selective modifications while maintaining the integrity of other reactive sites. The ethyl group at the end of the molecule further enhances its utility, providing a handle for subsequent chemical transformations. Such structural features make Ethyl-[3-(1-formyl-pyrrolidin-2-yl)-pyridin-2-yl]-carbamic acid tert-butyl ester a valuable asset in the development of novel bioactive molecules.

Recent advancements in chemical biology have highlighted the importance of heterocyclic compounds in medicinal chemistry. The presence of both pyridine and pyrrolidine rings in Ethyl-[3-(1-formyl-pyrrolidin-2-yl)-pyridin-2-yl]-carbamic acid tert-butyl ester aligns it with this trend. Pyridine derivatives are well-documented for their role in various biological processes, while pyrrolidine scaffolds are increasingly recognized for their contributions to drug design. The combination of these motifs offers a rich chemical space for exploration.

The 1-formyl-pyrrolidin-2-yl group is particularly intriguing from a synthetic perspective. The formyl functionality can participate in condensation reactions, forming Schiff bases or other conjugated systems. These reactions are pivotal in generating complex molecular architectures that can exhibit unique biological activities. Moreover, the formyl group can be further functionalized, allowing for the introduction of additional substituents that may enhance binding affinity or selectivity towards biological targets.

In the context of drug discovery, Ethyl-[3-(1-formyl-pyrrolidin-2-yl)-pyridin-2-yl]-carbamic acid tert-butyl ester could serve as a key intermediate in the synthesis of small-molecule inhibitors or modulators. Its structural features suggest potential interactions with enzymes or receptors involved in critical biological pathways. For instance, the pyridine ring might engage in hydrogen bonding or π-stacking interactions with protein targets, while the pyrrolidine moiety could contribute to hydrophobic complementarity.

Recent studies have demonstrated the utility of similar heterocyclic compounds in addressing various therapeutic challenges. Researchers have leveraged the inherent flexibility and functional diversity of these molecules to develop candidates with improved pharmacokinetic profiles and reduced toxicity. Ethyl-[3-(1-formyl-pyrrolidin-2-yl)-pyridin-2-yl]-carbamic acid tert-butyl ester embodies these principles, offering a promising starting point for further innovation.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Key considerations include selecting appropriate reagents and catalysts that facilitate the formation of desired bonds while minimizing side reactions. Additionally, protecting group strategies must be employed to safeguard sensitive functionalities during synthetic transformations.

From a computational chemistry perspective, Ethyl-[3-(1-formyl-pyrrolidin-2-lyl)-pyridin - 2 - yl] - carbamic acid tert-butylester can be subjected to molecular modeling studies to predict its interactions with biological targets. These simulations can provide insights into binding modes, affinity predictions, and even structural modifications to enhance activity. Such computational approaches are increasingly integral to modern drug discovery pipelines.

The role of intermediates like Ethlyl-[3-(1-formyI-pyrrolidinin - 2 - yl) - pyridine - 2 - yl] - carbamate acid tert-butyI ester extends beyond mere building blocks; they are strategic components that enable researchers to explore complex chemical space efficiently. By leveraging well-characterized intermediates such as this one, scientists can accelerate their journey toward discovering novel therapeutics.

In conclusion, Ethlyl[3(1-forrnI-pyrroliinin - 22yI) - pyridine - 22yI] - carbamate aciI tert-butyI ester (CAS No: 1352495227) stands as an exemplar of how intricate molecular structures can drive innovation in chemical biology and pharmaceutical research Its multifaceted functionality positions it as a valuable tool for synthesizing bioactive molecules with potential therapeutic applications The ongoing exploration of its synthetic possibilities and biological interactions underscores its significance in advancing our understanding

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